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Compound of Interest

Compound Name: Nirmatrelvir-d9

Cat. No.: B12402439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic characterization of Nirmatrelvir-d9, a

deuterated isotopologue of the potent SARS-CoV-2 main protease (3CLpro) inhibitor,

Nirmatrelvir. While specific experimental data for the deuterated form is not publicly available,

this document leverages comprehensive data from its non-deuterated counterpart to provide a

robust analytical profile. Nirmatrelvir-d9 is primarily utilized as an internal standard in

quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), for

pharmacokinetic and metabolic studies.[1] This guide outlines the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for

acquiring such data, and visual representations of the analytical workflow and the drug's

mechanism of action.

Data Presentation
The quantitative spectroscopic data for Nirmatrelvir, which is expected to be nearly identical to

that of Nirmatrelvir-d9 with the exception of the deuterated positions, is summarized below.

The nine deuterium atoms in Nirmatrelvir-d9 are located on the two methyl groups of the tert-

butyl moiety and the adjacent methine proton. In the ¹H NMR spectrum, the signals

corresponding to these protons would be absent. In the ¹³C NMR, the carbons bearing

deuterium will exhibit splitting patterns and shifts that differ from the protonated analog. The

mass spectrum will show a corresponding mass shift.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables present the ¹H and ¹³C NMR chemical shifts for Nirmatrelvir, which serve

as a reference for the characterization of Nirmatrelvir-d9. The data is based on spectra

recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: ¹H NMR Chemical Shift Data of Nirmatrelvir (Reference for Nirmatrelvir-d9)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Signals for the d9

moiety would be

absent

9.38 bs 1H Amide NH

7.57 d, J = 9.5 Hz 1H Amide NH

4.62 d, J = 9.5 Hz 1H CH

4.47 s 1H CH

3.93 dd, J = 10.4, 5.2 Hz 1H CH

3.87 d, J = 10.4 Hz 1H CH

1.52 dd, J = 7.6, 5.0 Hz 1H CH

1.32 – 1.24 m 1H CH

1.05 d, J = 8.3 Hz 12H

2 x CH3 (gem-

dimethyl) + 2 x CH3

(tert-butyl)

0.88 s 3H CH3

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be

comparable for Nirmatrelvir-d9, with the absence of signals for the deuterated protons.

Table 2: ¹³C NMR Chemical Shift Data of Nirmatrelvir (Reference for Nirmatrelvir-d9)
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Chemical Shift (δ) ppm Assignment

174.86 C=O

169.24 C=O

157.39 (q, J = 37.6 Hz) C=O (Trifluoroacetamide)

117.12 CN (Nitrile)

115.7 (q, J = 287.7 Hz) CF3

59.49 CH

57.75 CH

48.04 CH

35.87 CH

29.94 CH

27.11 C

26.07 CH3

25.99 CH3

19.41 CH3

13.95 CH3

12.27 CH3

Data is referenced from a synthesis publication of Nirmatrelvir and is expected to be

comparable for Nirmatrelvir-d9, with potential splitting of the deuterated carbon signals.[1]

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key

technique for confirming the molecular weight and elemental composition of Nirmatrelvir-d9.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Nirmatrelvir and Expected Data

for Nirmatrelvir-d9

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526638/
https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Calculated m/z
Found m/z
(Nirmatrelvir)

Expected m/z
(Nirmatrelvir-d9)

[M+H]⁺ 500.2479 500.2480 509.3032

[M+Na]⁺ 522.2299 522.2300 531.2852

The molecular formula for Nirmatrelvir is C₂₃H₃₃F₃N₅O₄ and for Nirmatrelvir-d9 is

C₂₃H₂₄D₉F₃N₅O₄. The expected mass for Nirmatrelvir-d9 is calculated based on this formula.

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of

Nirmatrelvir-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and isotopic

labeling of Nirmatrelvir-d9.

Materials:

Nirmatrelvir-d9 sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

Deuterated solvent (e.g., DMSO-d6)

5 mm NMR tubes

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:
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Accurately weigh the Nirmatrelvir-d9 sample and dissolve it in approximately 0.6-0.7 mL

of the deuterated solvent in a clean, dry vial.

Vortex the sample to ensure complete dissolution.

Transfer the solution to an NMR tube.

Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

For ¹H NMR:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-

noise ratio.

For ¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: longer acquisition time and a greater number of scans compared to

¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass and confirm the elemental composition of

Nirmatrelvir-d9.

Materials:

Nirmatrelvir-d9 sample

High-purity solvents (e.g., acetonitrile, methanol, water)

Volatile acid (e.g., formic acid) to promote ionization

Instrumentation:

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid

chromatography system (LC-MS).

Procedure:

Sample Preparation:

Prepare a dilute solution of Nirmatrelvir-d9 (approximately 1-10 µg/mL) in a suitable

solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

Instrument Setup and Data Acquisition:

Set the ESI source to positive ion mode.

Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and

drying gas temperature and flow rate.

Introduce the sample into the mass spectrometer via direct infusion or through an LC

column.
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Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

Data Analysis:

Identify the protonated molecular ion peak ([M+H]⁺).

Compare the experimentally measured accurate mass with the theoretically calculated

mass for the chemical formula of Nirmatrelvir-d9 (C₂₃H₂₄D₉F₃N₅O₄) to confirm its

elemental composition.

Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Key fragments for Nirmatrelvir include m/z 319.1 and 110.0.[2]

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the

characterization and mechanism of action of Nirmatrelvir-d9.
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Caption: Experimental workflow for the spectroscopic characterization of Nirmatrelvir-d9.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12402439?utm_src=pdf-body-img
https://www.benchchem.com/product/b12402439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SARS-CoV-2 Replication Cycle

Viral Protease Action (Target for Inhibition) Inhibition by Nirmatrelvir

Viral Genomic RNA

Translation by
Host Ribosomes

Polyproteins
(pp1a and pp1ab)

3CL Protease (Mpro)
Cleavage

 cleaves 

Functional Non-Structural Proteins (NSPs)

 produces 

Inhibition of
3CL Protease

Blocked Viral
Replication

 essential for replication 

Nirmatrelvir

 leads to 

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12402439?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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